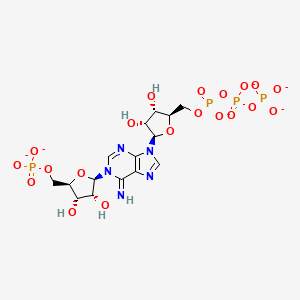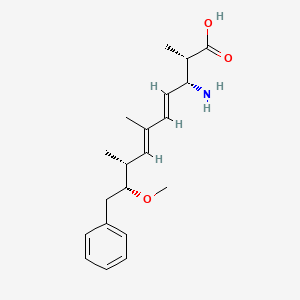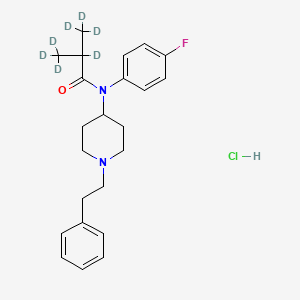
N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FIBF-d7 (hydrochloride) is a deuterated analog of FIBF, which is a synthetic opioid. It is primarily used as an analytical reference standard for the quantification of FIBF by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound is categorized as an opioid and has been associated with fatal multidrug overdoses .
Preparation Methods
The synthesis of FIBF-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of FIBF. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of N-(4-fluorophenyl)-2-(methyl-d3)-N-(1-phenethylpiperidin-4-yl)propanamide-2,3,3,3-d4.
Reaction Conditions: The reaction conditions involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
FIBF-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atom on the phenyl ring. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
FIBF-d7 (hydrochloride) has several scientific research applications, including:
Analytical Chemistry: It is used as an internal standard for the quantification of FIBF in biological samples by GC-MS or LC-MS.
Forensic Toxicology: The compound is utilized in forensic laboratories to detect and quantify FIBF in cases of suspected opioid overdose.
Pharmacokinetics: Researchers use FIBF-d7 (hydrochloride) to study the pharmacokinetics and metabolism of FIBF in biological systems.
Drug Development: It serves as a reference standard in the development and validation of analytical methods for new synthetic opioids.
Mechanism of Action
FIBF-d7 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects .
Comparison with Similar Compounds
FIBF-d7 (hydrochloride) is similar to other deuterated analogs of synthetic opioids, such as:
p-Fluoroisobutyryl fentanyl-d7: Another deuterated analog used as an analytical reference standard.
para-Fluoroisobutyryl fentanyl-d7: A similar compound with deuterium atoms incorporated at different positions.
p-Fluoro iBF-d7: A deuterated analog with similar applications in analytical chemistry and forensic toxicology.
The uniqueness of FIBF-d7 (hydrochloride) lies in its specific deuterium labeling, which provides distinct mass spectrometric properties, making it an ideal internal standard for the quantification of FIBF.
Properties
CAS No. |
2747917-34-4 |
|---|---|
Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-2-(trideuteriomethyl)propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19;/h3-11,18,22H,12-17H2,1-2H3;1H/i1D3,2D3,18D; |
InChI Key |
CPKORZNZDMLSFS-IAEYDMPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
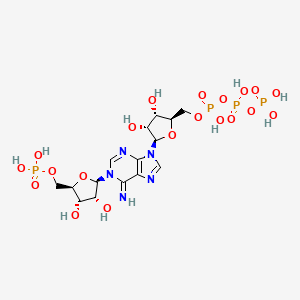
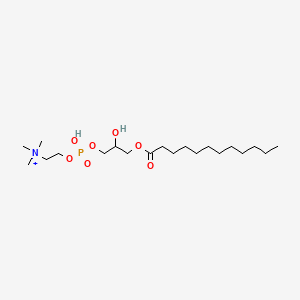
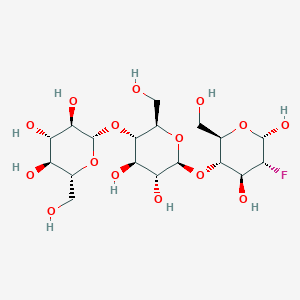
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

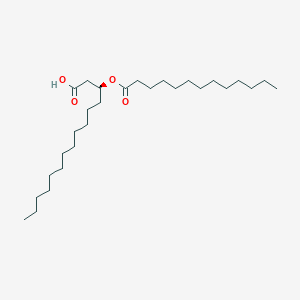
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
